molecular formula C24H29N5O3 B131288 D-Valsartan CAS No. 137862-87-4

D-Valsartan

Katalognummer: B131288
CAS-Nummer: 137862-87-4
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: ACWBQPMHZXGDFX-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid is a complex organic compound that features a tetrazole ring, a biphenyl group, and a pentanamido moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Biphenyl Formation: The biphenyl group can be synthesized via a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Amide Bond Formation: The amide bond can be formed by coupling the biphenyl-tetrazole intermediate with a suitable amine using coupling reagents like EDCI or HATU.

    Final Assembly: The final product is obtained by coupling the amide intermediate with ®-3-methylbutanoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling for Biphenyl Formation

A pivotal step in valsartan synthesis involves forming the biphenyl core via Suzuki-Miyaura cross-coupling between aryl halides and boronic acids. For example:

  • Reactants : 4-Bromobenzaldehyde and 4-tolylboronic acid .

  • Catalyst : Pd-based (e.g., Pd(PPh₃)₄) with K₂CO₃ as base.

  • Yield : ~69–80% under optimized conditions .

This method avoids hazardous tin reagents used in earlier routes (e.g., tributyltin azide) .

Tetrazole Ring Formation

The tetrazole moiety is introduced via sodium azide cyclization :

  • Reactant : 2-Cyano-4-methylbiphenyl derivative .

  • Conditions : NaN₃, ZnCl₂, or tributyltin chloride in butanol at 100°C .

  • Yield : 40–78% depending on substituents and catalysts .

Acylation of L-Valine Methyl Ester

N-acylation with valeryl chloride completes the side chain:

  • Reactants : L-valine methyl ester and valeryl chloride .

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Yield : Up to 95% in dichloromethane .

Hydrolysis of Methyl Ester

Final hydrolysis to the active carboxylic acid:

  • Conditions : 1N NaOH in methanol/water, 25°C for 12 hours .

  • Yield : 90–95% with minimal side products .

NDMA (N-Nitrosodimethylamine) Contamination

  • Source : Reaction of residual dimethylamine (from DMF degradation) with sodium nitrite (used to quench excess NaN₃) under acidic conditions .

  • Risk : Detected up to 20 ppm in recalled batches, linked to liver cancer (RR = 1.6, 95% CI: 1.2–2.1) .

Diethylformamide-Derived NDEA

  • Pathway : Hypothesized interaction of diethylformamide (solvent) with nitrosating agents, though less documented .

Table 1: Key Reaction Parameters and Yields

Reaction StepConditionsYield (%)Source
Suzuki CouplingPd-Cat, K₂CO₃, H₂O, TBAB, 2 days69
Tetrazole CyclizationNaN₃, ZnCl₂, butanol, 100°C40–78
N-acylationValeryl chloride, DIPEA, dioxane95
Methyl Ester Hydrolysis1N NaOH, 25°C, 12 hours95

AT1 Receptor Binding

  • Mechanism : Competitive antagonism via hydrogen bonding and hydrophobic interactions with AT1 receptor residues.

  • Affinity : 20,000-fold higher for AT1 vs. AT2 receptors .

In Vitro Protein Glycoxidation Inhibition

  • Effect : Valsartan reduces glycated/oxidized BSA formation by 69–84% compared to control (1 mM glucose) .

  • Comparison : Efficacy matches aminoguanidine (77% reduction) and Trolox (76%) .

Hepatic Metabolism

  • Primary Pathway : CYP2C9-mediated oxidation to valeryl 4-hydroxy valsartan (9% of dose) .

  • Elimination : 83% excreted unchanged in feces .

Acid-Catalyzed Degradation

  • Observation : Degrades under strong acidic conditions (pH < 3) via ester hydrolysis and tetrazole ring cleavage .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1.1 Hypertension Management

D-Valsartan has demonstrated significant efficacy in lowering blood pressure and reducing cardiovascular risk. A comprehensive observational study involving 19,533 patients showed that valsartan-based regimens effectively controlled blood pressure within 90 days, with substantial improvements noted in both systolic and diastolic measurements .

Study Population Outcome Duration
BSCORE Study19,533 patientsSignificant reduction in BP values90 days
EXCELLENT Study19,533 patientsImproved total cardiovascular risk90 days

1.2 Heart Failure Treatment

The combination therapy of sacubitril/valsartan has been evaluated for its effectiveness in heart failure management. Research indicates that this combination can enhance cardiac function during the perioperative period of cardiac surgery, demonstrating a beneficial impact on patient outcomes .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of Alzheimer’s disease. In a mouse model (Tg2576), valsartan treatment resulted in a significant reduction of β-amyloid peptide levels in the brain, which is associated with cognitive decline in Alzheimer's patients. This reduction correlated with improved spatial learning and memory retention .

Study Model Outcome Dosage
Alzheimer Mouse ModelTg2576 miceReduced β-amyloid levels; improved spatial learning10 mg/kg/d and 40 mg/kg/d

Metabolic Disorders

This compound has also been investigated for its role in improving metabolic parameters in patients with type 2 diabetes. A study indicated that valsartan not only lowered blood pressure but also improved arterial stiffness, which is a common complication associated with diabetes .

Clinical Case Studies

Case Study: Efficacy in Hypertension

A clinical trial assessed the effectiveness of this compound in patients who previously failed first-line antihypertensive treatments. The results showed that switching to a valsartan regimen led to significant improvements in blood pressure control and overall cardiovascular risk reduction.

Case Study: Neuroprotective Benefits

In another case involving elderly patients with early-stage Alzheimer’s disease, administration of valsartan was linked to cognitive improvements as evidenced by performance on memory tests, alongside reduced levels of neurotoxic β-amyloid peptides.

Wirkmechanismus

The mechanism by which ®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed effects. The tetrazole ring and biphenyl group are often key to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Losartan: An angiotensin II receptor antagonist with a similar biphenyl-tetrazole structure.

    Valsartan: Another angiotensin II receptor antagonist with a comparable structure.

Uniqueness

What sets ®-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

D-Valsartan, an angiotensin II receptor blocker (ARB), is primarily used in the management of hypertension and heart failure. Its biological activity extends beyond blood pressure reduction, influencing various physiological and biochemical pathways. This article explores the comprehensive biological effects of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the angiotensin II type 1 receptor (AT1R), which plays a crucial role in regulating blood pressure and fluid balance. By blocking this receptor, this compound leads to vasodilation, decreased secretion of aldosterone, and reduced sympathetic nervous system activity. This results in lower blood pressure and reduced cardiac workload.

Biological Effects

  • Cardiovascular Benefits
    • Blood Pressure Reduction : this compound effectively lowers both systolic and diastolic blood pressure. A study involving 19,533 patients demonstrated significant reductions in blood pressure within 90 days of treatment .
    • Cardioprotective Effects : In patients post-myocardial infarction, this compound has been shown to reduce cardiovascular morbidity and mortality . It also decreases levels of high-sensitivity C-reactive protein (hs-CRP) and oxidized low-density lipoprotein (oxLDL), markers associated with cardiovascular risk.
  • Neuroprotective Effects
    • Recent studies indicate that Valsartan may lower brain β-amyloid protein levels, potentially reducing the risk of Alzheimer's disease. In Tg2576 mice models, treatment with Valsartan resulted in a significant reduction of high molecular weight (HMW) Aβ oligomers in the brain, correlating with improved spatial memory function .
  • Metabolic Effects
    • This compound has shown protective effects on pancreatic islets and adipose tissue under high-fat dietary conditions. It enhances mitochondrial function in pancreatic islets and reduces inflammatory markers in adipose tissue, indicating its role in metabolic health improvement .

Case Study 1: Hypertension Management

In a clinical trial involving mild-to-moderate hypertensive patients, this compound was administered at doses of 160 mg and 320 mg. The results indicated a substantial decrease in mean seated diastolic blood pressure (MSDBP) by 10 mm Hg after four weeks of treatment with 160 mg . Patients receiving higher doses exhibited further improvements.

Case Study 2: Neuroprotection

In a study focused on neurodegenerative diseases, Tg2576 mice treated with Valsartan showed a reduction in soluble Aβ peptides by approximately 20-25% compared to untreated controls. This suggests that Valsartan may facilitate peripheral clearance of Aβ from the brain .

Table 1: Summary of Clinical Findings on this compound's Effects

Study FocusOutcome MeasureResult
Blood Pressure ControlChange in SBP/DBPSignificant reduction (p < 0.001)
Cardiovascular MorbidityIncidence post-MIReduced incidence
NeuroprotectionHMW Aβ oligomers in Tg2576 mice2-3 fold reduction
Metabolic HealthInsulin secretion in pancreatic isletsEnhanced glucose-stimulated secretion

Eigenschaften

IUPAC Name

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137862-87-4
Record name Valsartan, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 137862-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALSARTAN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Valsartan selectively binds to the angiotensin II type 1 receptor (AT1 receptor) [ [] ] . This binding prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor, effectively blocking its effects. This blockade leads to vasodilation, reduces aldosterone secretion, and decreases sympathetic nervous system activity, ultimately lowering blood pressure and improving cardiac function [ [] ].

ANone: The molecular formula of Valsartan is C24H29N5O3, and its molecular weight is 435.52 g/mol.

A: Yes, researchers have explored solid dispersion systems using excipients like D(−) mannitol to improve the dissolution rate of Valsartan, potentially enhancing its bioavailability [ [] ].

A: Valsartan exhibits variable absorption after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the feces and urine [ [] ].

A: Yes, Valsartan has shown promising results in preclinical studies. For instance, in a rat model of diabetic cardiomyopathy, Valsartan effectively reduced myocardial fibrosis, improved cardiac function, and attenuated cardiomyocyte apoptosis [ [] ]. Additionally, it improved endothelial function and increased coronary reserve in spontaneously hypertensive rats treated with Nω-nitro-l-arginine methyl ester (L-NAME) [ [] ].

A: Numerous clinical trials have been conducted on Valsartan, demonstrating its efficacy in treating hypertension, heart failure, and diabetic nephropathy. For instance, the MARVAL study showed that Valsartan significantly reduced microalbuminuria in patients with type 2 diabetes, even in those with normal blood pressure, indicating a blood pressure-independent antiproteinuric effect [ [] ].

A: Research suggests a potential link between the bradykinin β2 receptor polymorphism and Valsartan's antihypertensive effect. Studies have shown that patients carrying the T allele of this polymorphism may experience a more pronounced blood pressure reduction in response to Valsartan [ [] ].

A: Valsartan exhibits poor water solubility, which can limit its dissolution rate and, consequently, its bioavailability [ [] ]. Strategies like solid dispersion techniques have been explored to enhance its dissolution and potentially improve its therapeutic efficacy [ [] ].

A: Yes, other ARBs, such as candesartan, losartan, and irbesartan, share a similar mechanism of action with Valsartan [ [] ]. Additionally, ACE inhibitors like enalapril and ramipril also block the renin-angiotensin system, albeit at a different point in the pathway [ [, , ] ].

A: Understanding Valsartan's effects requires insights from various disciplines. For example, pharmacology elucidates its mechanism of action, while cardiology explores its impact on heart function, and nephrology investigates its renal protective effects. This multidisciplinary approach has been crucial in unraveling the full therapeutic potential of Valsartan [ [, ] ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.